4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQVNKKCDMDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Brominated Benzamide Core
The benzamide backbone is constructed via Friedel-Crafts acylation or direct coupling of pre-functionalized benzoic acid derivatives. A common strategy involves:
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Bromination : Electrophilic bromination of 3-sulfobenzoic acid derivatives using bromine () in the presence of as a Lewis acid. This step introduces the bromine atom at the para position relative to the sulfonyl group.
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Sulfonation : Sulfonation at the meta position is achieved using chlorosulfonic acid (), yielding 3-sulfobenzoic acid. Subsequent conversion to sulfonyl chloride () is performed with .
Introduction of the Morpholine Sulfonyl Group
The sulfonyl chloride intermediate reacts with morpholine via nucleophilic substitution:
Triethylamine () or pyridine is typically used to scavenge .
Amide Bond Formation
The carboxylic acid is activated to an acyl chloride () and coupled with 4-fluoroaniline:
Reaction yields exceed 80% under anhydrous conditions in tetrahydrofuran () or dichloromethane ().
Optimization of Reaction Conditions
Bromination and Sulfonation
Sulfonyl Chloride Formation
Amide Coupling
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Catalytic Bases : in stoichiometric amounts prevents protonation of the amine nucleophile.
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Purification : Recrystallization from isopropyl alcohol () or column chromatography (, ethyl acetate/hexane) yields >95% purity.
Comparative Analysis of Synthetic Methodologies
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Bromination | , , | 70–75% | Competing ortho-bromination |
| Sulfonation | , | 65–70% | Over-sulfonation |
| Morpholine Attachment | Morpholine, , | 85–90% | Residual sulfonyl chloride hydrolysis |
| Amide Formation | , 4-Fluoroaniline | 80–85% | Epimerization at the amide bond |
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonation
The electron-withdrawing nature of the bromine atom directs sulfonation to the meta position. However, trace amounts of ortho -sulfonated byproducts (<5%) are observed, necessitating chromatographic separation.
Amide Bond Stability
Prolonged exposure to moisture or acidic conditions leads to hydrolysis of the morpholine sulfonyl group. Anhydrous conditions and inert atmospheres () are critical.
Scalability and Industrial Considerations
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Batch Reactors : Multi-kilogram batches are feasible using continuous flow systems for bromination and sulfonation.
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Waste Management : and byproducts require neutralization with prior to disposal.
Recent Advances and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Halogen atoms like bromine and fluorine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the halogen atoms with other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action :
- Induction of Apoptosis : Compounds similar to 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide have been shown to downregulate proteins involved in cell survival pathways, such as the X-linked inhibitor of apoptosis protein (XIAP) and Cyclin D1 .
Case Study :
A study focusing on structurally related compounds demonstrated their ability to inhibit tumor growth in xenograft models by promoting apoptosis through specific molecular pathways .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are well-documented. 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide shows effectiveness against various bacterial strains.
Research Findings :
In vitro studies have indicated that similar benzamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
Mechanism of Action :
The antimicrobial effect is primarily due to the inhibition of bacterial growth and replication by targeting essential bacterial enzymes or processes.
Anti-inflammatory Effects
Compounds with sulfonamide groups, including this benzamide derivative, are known for their anti-inflammatory properties.
Mechanism of Action :
Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models .
Summary of Biological Activities
| Activity | Mechanism | Model | Concentration | Effect |
|---|---|---|---|---|
| Anticancer | Induction of apoptosis | Xenograft models | Varies | Reduced tumor mass |
| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus | 128 - 256 µg/mL | Significant antibacterial activity |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Cellular models | Varies | Decreased inflammation |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences among selected benzamide derivatives:
Pharmacological and Physicochemical Properties
- Morpholine Sulfonyl vs. Methanesulfonyl : The morpholine ring (Target, QMMSB) enhances solubility via oxygen atoms, whereas methanesulfonyl () is more lipophilic. This difference impacts bioavailability and target engagement .
- Fluorophenyl vs. Methoxyphenethyl : The 4-fluorophenyl group (Target) improves metabolic stability compared to the methoxyphenethyl group in compound 96, which may undergo oxidative demethylation .
Biological Activity
4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be described as follows:
- Molecular Formula : CHBrFNOS
- Molecular Weight : 392.25 g/mol
- Functional Groups : Bromine, fluorine, morpholine, sulfonamide, and benzamide.
This compound's unique structure contributes to its interactions with biological targets, particularly in cancer therapy.
Inhibition of FGFR1
Research indicates that 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide exhibits significant inhibitory effects on FGFR1. In a study focusing on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, the compound demonstrated the following:
- IC Values :
The compound effectively arrested the cell cycle at the G2 phase and induced apoptosis in these cell lines by inhibiting key signaling pathways, including the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .
The mechanism by which this compound exerts its biological effects involves:
- Cell Cycle Arrest : Induction of G2 phase arrest in NSCLC cells.
- Apoptosis Induction : Triggering programmed cell death through various signaling pathways.
- Molecular Docking Studies : These studies revealed that the compound forms multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that contributes to its inhibitory effects .
Study on Anti-Cancer Activity
In a recent study, the anti-cancer activity of related compounds was evaluated alongside 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide. The findings highlighted:
| Compound | Target | IC (µM) | Mechanism |
|---|---|---|---|
| C9 | FGFR1 | 1.36 | Inhibits phosphorylation |
| C10 | FGFR2 | 0.95 | Induces apoptosis |
| C11 | FGFR3 | 2.10 | Cell cycle arrest |
These results underscore the potential of this compound in targeting specific cancer pathways effectively .
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide, and how is its structural integrity validated?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving sulfonation of the benzamide core with morpholine-4-sulfonyl chloride, followed by bromination and coupling with 4-fluoroaniline. Structural validation typically employs NMR and NMR to confirm bond connectivity, supplemented by high-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight verification. Purity is assessed using HPLC (>95% purity threshold) .
Q. How can researchers optimize the compound’s purity during synthesis?
- Methodological Answer : Purification via flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Impurity profiling using LC-MS helps identify byproducts like dimeric species, which may form during coupling steps. Adjusting reaction stoichiometry and temperature minimizes side reactions .
Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?
- Methodological Answer : Stability studies use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated degradation studies in solvents (e.g., DMSO, aqueous buffers) monitored by UV-Vis and HPLC identify hydrolytic or oxidative susceptibility. Long-term storage at -20°C in anhydrous DMSO is advised to prevent degradation .
Advanced Research Questions
Q. How does this compound modulate Rad51-dependent homologous recombination (HR) in DNA repair studies?
- Methodological Answer : The morpholine-sulfonyl group enhances solubility, allowing penetration into cellular models. Rad51 activity is assayed via fluorescence polarization (FP) to measure ssDNA binding affinity. RS-1, a structural analog, stabilizes Rad51-ssDNA nucleofilaments, increasing HR efficiency by ~3-fold at 10 μM. Dose-response curves (0.1–50 μM) and clonogenic survival assays validate activity in HR-deficient vs. proficient cell lines .
Q. What experimental strategies resolve contradictions in reported HR enhancement efficiency across studies?
- Methodological Answer : Variability arises from cell-type-specific Rad51 expression levels or competing DNA repair pathways (e.g., NHEJ). Combinatorial assays with HR inhibitors (e.g., B02) and siRNA-mediated Rad51 knockdown clarify compound specificity. Parallel analysis using γ-H2AX foci formation and comet assays quantifies DNA damage repair kinetics .
Q. How can computational modeling predict the compound’s interaction with Rad51 or related proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to Rad51’s ATPase domain. Pharmacophore alignment with RS-1 identifies critical interactions (e.g., sulfonyl group hydrogen bonding with Lys-131). Free energy calculations (MM-PBSA) rank binding affinities compared to known activators .
Q. What cross-reactivity risks exist with non-target proteins, and how are they mitigated?
- Methodological Answer : Off-target effects are screened via kinase profiling (e.g., Eurofins KinaseProfiler) and proteome-wide affinity pulldown assays. Competitive binding studies with ATP analogs (e.g., ATP-γ-S) confirm Rad51 specificity. Structural analogs lacking the bromo-substitution show reduced HR activity, highlighting the importance of the halogen moiety .
Methodological Best Practices
- Dosage Optimization : For in vitro HR assays, titrate concentrations between 5–20 μM, balancing efficacy (EC₅₀) and cytotoxicity (CC₅₀ via MTT assay).
- Data Reproducibility : Include positive controls (e.g., RS-1) and validate findings in ≥3 biological replicates.
- Ethical Compliance : Adhere to institutional biosafety protocols for genetic engineering applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
